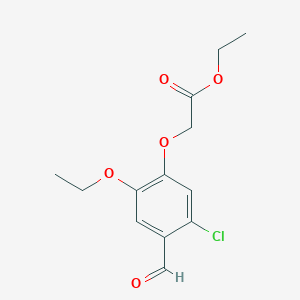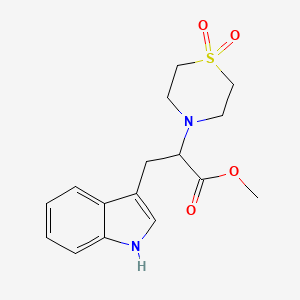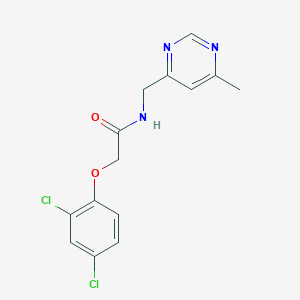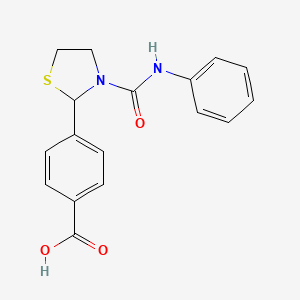
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, also known as CMPP, is a synthetic compound that has many potential applications in the scientific research field. It is a member of the pyridazinone family, a group of compounds that are known for their ability to interact with various biological systems. CMPP is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 288.8 g/mol and a melting point of 175-177 °C.
科学的研究の応用
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has a variety of potential applications in scientific research. It has been studied for its ability to interact with various biological systems, including the central nervous system, cardiovascular system, and endocrine system. It has been used in studies to investigate the effects of various drugs and hormones on the body. Additionally, it has been used in studies to investigate the mechanisms of action of various drugs and hormones.
作用機序
The exact mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is still unknown. However, it is believed to interact with various biological systems in a variety of ways. It is thought to act as an agonist at certain G-protein coupled receptors, which may be responsible for its effects on various biological systems. Additionally, it is believed to interact with various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which may also be responsible for its effects on various biological systems.
Biochemical and Physiological Effects
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has been studied for its effects on various biochemical and physiological systems. It has been found to have a variety of effects on the central nervous system, including sedative and anticonvulsant effects. Additionally, it has been found to have an effect on the cardiovascular system, including the ability to reduce blood pressure. It has also been found to have an effect on the endocrine system, including the ability to reduce levels of certain hormones, such as testosterone and cortisol.
実験室実験の利点と制限
The use of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it can be synthesized in a laboratory setting using a variety of methods. However, one limitation is that the exact mechanism of action is still unknown, which can make it difficult to interpret the results of experiments. Additionally, it is not approved for human use, which can limit its use in clinical trials.
将来の方向性
Given the potential applications of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, there are a number of future directions that could be explored. One possibility is to investigate the effects of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone on various biological systems, such as the central nervous system, cardiovascular system, and endocrine system. Additionally, further research could be done to investigate the mechanisms of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, as well as its potential therapeutic applications. Finally, further research could be done to investigate the potential side effects of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, as well as its potential interactions with other drugs and hormones.
合成法
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 3-chloroaniline with piperazine and 4-chloro-2-chloroaniline in the presence of a catalyst. This reaction produces 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone as a white crystalline solid. Other methods of synthesis include the reaction of 4-chloroaniline with 4-methylpiperazine, 4-chloro-2-chloroaniline with piperazine, and the reaction of 4-chloro-2-chloroaniline with 4-methylpiperazine.
特性
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-5-7-20(8-6-19)13-10-18-21(15(22)14(13)17)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLNQBXAJFVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)
![[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2952204.png)




![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)


![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide](/img/structure/B2952218.png)
![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)